4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
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Overview
Description
The compound “4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one” is a complex organic molecule. It contains a benzodiazepine ring, which is a common structure in many pharmaceutical drugs used for their sedative and anxiolytic effects . The trifluoromethyl group attached to the benzoyl group can potentially increase the compound’s stability and lipophilicity .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, contains a benzodiazepine ring, a benzoyl group, and a trifluoromethyl group . These groups could potentially influence the compound’s reactivity and interactions with biological targets.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents present. The benzodiazepine ring might undergo reactions such as acylation or alkylation . The trifluoromethyl group is generally stable but can participate in certain reactions under specific conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .Scientific Research Applications
Anti-HIV Activity
4-methyl-5-[3-(trifluoromethyl)benzoyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one derivatives have been studied for their potential anti-HIV-1 RT activity. A series of these derivatives were synthesized and screened against wild HIV-1 RT enzyme, with some showing significant inhibitory potency. This suggests potential applications in HIV therapy (Chander et al., 2017).
Synthesis and Characterization
These compounds have also been the subject of synthesis and characterization studies, providing insights into their chemical properties and potential applications in various scientific fields. For instance, specific derivatives have been synthesized and characterized using techniques like NMR and X-ray diffraction, revealing their molecular structure and potential for further applications (Naveen et al., 2019).
Agricultural Applications
Interestingly, some derivatives of this compound have been examined for their effects on the growth and productivity of narrow-leafed lupin, a plant species. These studies found that certain derivatives can stimulate growth and reduce infestation by fungi, suggesting potential use in agriculture (Asakavičiūtė et al., 2013).
Photoreactivity Studies
These compounds have also been a focus in photoreactivity studies. Research on their photochemical behavior has revealed interesting reactivity patterns under light exposure, which could be relevant in photochemical applications or in understanding their stability under various conditions (Ning et al., 1970).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Related compounds have been reported to inhibit p38map kinases and/or tnf-α production .
Mode of Action
It is likely that it interacts with its targets (possibly p38map kinases and/or tnf-α) to inhibit their function .
Biochemical Pathways
Given its potential role as a p38map kinase and/or tnf-α inhibitor, it may be involved in inflammatory response pathways .
Result of Action
If it acts as a p38map kinase and/or tnf-α inhibitor, it could potentially reduce inflammation .
Properties
IUPAC Name |
4-methyl-5-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2/c1-11-9-16(24)22-14-7-2-3-8-15(14)23(11)17(25)12-5-4-6-13(10-12)18(19,20)21/h2-8,10-11H,9H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSLXFYFKVXSQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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